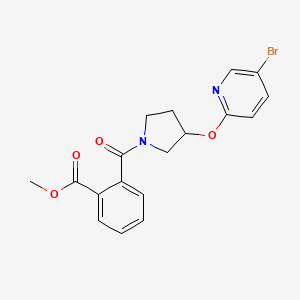

Methyl 2-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

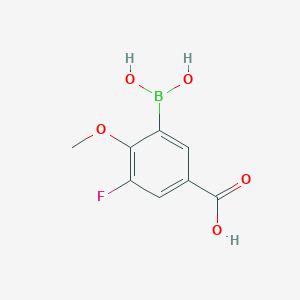

“Methyl 2-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate” is a complex organic compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a bromopyridinyl group, and a benzoate group . These groups could potentially influence the compound’s reactivity and biological activity.Applications De Recherche Scientifique

Application in Chemodivergent Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

“Methyl 2-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate” could potentially be used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

Methods of Application or Experimental Procedures

N-(Pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. The reaction was promoted by I2 and TBHP in toluene via C–C bond cleavage .

Results or Outcomes

The reaction conditions were found to be mild and metal-free, which could make this method a viable option for the synthesis of N-(pyridin-2-yl)amides .

Application in Drug Discovery

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

The pyrrolidine ring, which is present in “Methyl 2-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Methods of Application or Experimental Procedures

The pyrrolidine ring can be used as a scaffold to efficiently explore the pharmacophore space due to sp3-hybridization .

Results or Outcomes

The non-planarity of the pyrrolidine ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional (3D) coverage, which can lead to the discovery of new biologically active compounds .

Application in Aryl Halide Chemistry

Specific Scientific Field

Chemical Synthesis

Summary of the Application

“Methyl 2-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate” could potentially be used in the Aryl Halide Chemistry. It is listed as a compound in the Aryl Halide Chemistry Informer Library developed by chemists at Merck & Co., Inc .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not provided in the source. However, it is likely that this compound could be used in various chemical reactions involving aryl halides .

Results or Outcomes

The specific results or outcomes are not provided in the source. Further research would be needed to fully understand the potential applications of this specific compound in the field of Aryl Halide Chemistry .

Propriétés

IUPAC Name |

methyl 2-[3-(5-bromopyridin-2-yl)oxypyrrolidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O4/c1-24-18(23)15-5-3-2-4-14(15)17(22)21-9-8-13(11-21)25-16-7-6-12(19)10-20-16/h2-7,10,13H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKJPLVCJVMUKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-((5-bromopyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2650259.png)

![N~1~-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2650261.png)

![6-(4-methoxybenzyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2650263.png)

![N-[4-[[(2-Chloroacetyl)amino]methyl]oxan-4-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B2650264.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide](/img/structure/B2650265.png)

![methyl 1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxylate](/img/structure/B2650267.png)

![(4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2650270.png)

![Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B2650273.png)

![N-(2-hydroxyethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2650279.png)

![Cyclopropyl(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2650281.png)